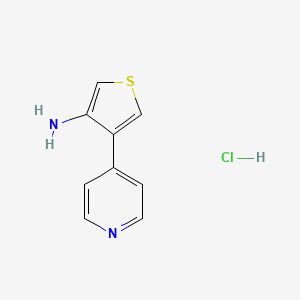

4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Beschreibung

BenchChem offers high-quality 4-Pyridin-4-ylthiophen-3-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-4-ylthiophen-3-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-pyridin-4-ylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLJHRRQWKCFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-Pyridin-4-ylthiophen-3-amine hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridin-4-ylthiophen-3-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, molecular weight, and a plausible synthetic route based on established palladium-catalyzed cross-coupling methodologies. Furthermore, it explores the potential applications of this compound, particularly as a scaffold in the development of kinase inhibitors and other therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Structure and Properties

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a salt of an organic compound featuring a pyridine ring linked to a thiophene ring at the 4-position, with an amine group attached to the 3-position of the thiophene ring. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing and formulation.

Chemical Structure:

Caption: Chemical structure of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Molecular Formula: C₉H₉ClN₂S

Molecular Weight: 212.7 g/mol [1]

CAS Number: 2411261-70-4[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂S | Calculated |

| Molecular Weight | 212.7 g/mol | [1] |

| CAS Number | 2411261-70-4 | [2] |

| InChI | InChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H | |

| InChIKey | JBODYIOQTZZOKY-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CN=C(C=C1)C2=C(N)SC=C2.Cl |

Synthesis Methodology

The synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride can be achieved through a multi-step process, likely involving a palladium-catalyzed cross-coupling reaction as the key step for forming the C-C bond between the pyridine and thiophene rings. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar biaryl compounds.[3][4]

Synthetic Scheme:

A potential synthetic approach involves the Suzuki-Miyaura cross-coupling reaction between a protected 3-aminothiophene boronic acid derivative and a 4-halopyridine. The amino group on the thiophene ring is typically protected during the coupling reaction to prevent side reactions.

Caption: Plausible synthetic workflow for 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Experimental Protocol (Hypothetical):

Step 1: Protection of 3-Aminothiophene

-

To a solution of 3-aminothiophene in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture to isolate the N-Boc protected 3-aminothiophene.

Step 2: Borylation of the Protected Thiophene

-

In a reaction vessel under an inert atmosphere, combine the N-Boc protected 3-aminothiophene, bis(pinacolato)diboron, and a suitable iridium catalyst.

-

Heat the mixture in a suitable solvent (e.g., THF) to facilitate the C-H borylation.

-

Purify the reaction mixture to obtain the desired boronic ester derivative.

Step 3: Suzuki-Miyaura Cross-Coupling

-

In a degassed solvent system (e.g., dioxane/water), combine the borylated thiophene derivative, 4-bromopyridine hydrochloride, a palladium catalyst such as Pd(dppf)Cl₂, and a base (e.g., potassium carbonate).[5]

-

Heat the reaction mixture under an inert atmosphere until the coupling is complete (monitored by LC-MS).

-

Perform an aqueous workup and purify the crude product by column chromatography to yield the protected 4-(pyridin-4-yl)thiophen-3-amine.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified protected compound in a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture to facilitate the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Isolate the final product, 4-Pyridin-4-ylthiophen-3-amine hydrochloride, by filtration or evaporation of the solvent.

Spectroscopic Characterization (Predicted)

¹H NMR (Nuclear Magnetic Resonance):

-

Pyridine Protons: Expect two distinct signals in the aromatic region, likely doublets, corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen will appear at a lower field (higher ppm) than the protons meta to the nitrogen.

-

Thiophene Protons: Two signals in the aromatic region, likely doublets or singlets depending on the coupling, corresponding to the protons on the thiophene ring.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent. In the hydrochloride salt, these protons may exchange with water in the solvent, leading to a broader signal or disappearance.

¹³C NMR (Nuclear Magnetic Resonance):

-

Expect nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine and thiophene rings will appear in the aromatic region (typically 110-160 ppm). The carbon attached to the nitrogen in the pyridine ring will be at a lower field.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₈N₂S) at m/z = 176.04.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[6][7]

-

C-N Stretching: Aromatic amines exhibit C-N stretching in the 1250-1335 cm⁻¹ region.[6][7]

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Applications in Drug Discovery

The 4-pyridin-4-ylthiophen-3-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Thienopyridine derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][8]

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The pyridine and thiophene rings, along with the amino group, can form key hydrogen bonds and other interactions within the kinase domain. Derivatives of aminothienopyridines have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3), which are important targets in oncology and immunology.[9][10][11] The 4-pyridin-4-ylthiophen-3-amine core can serve as a starting point for the synthesis of libraries of compounds to be screened against a panel of kinases.

Anti-inflammatory Agents: Thienopyridine derivatives have also been explored for their anti-inflammatory properties.[1][12] The mechanism of action may involve the inhibition of pro-inflammatory signaling pathways.

Caption: Potential applications of the 4-pyridin-4-ylthiophen-3-amine scaffold.

Conclusion

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, likely achievable through robust cross-coupling methodologies, provides access to a versatile scaffold for drug discovery programs. The structural features of this compound make it an attractive candidate for targeting a range of biological molecules, particularly protein kinases. Further research into the synthesis and biological evaluation of derivatives of 4-pyridin-4-ylthiophen-3-amine is warranted to fully explore its therapeutic potential.

References

-

NextSDS. 4-(pyridin-4-yl)thiophen-3-amine hydrochloride. Available at: [Link]

- Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.

- Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflamm

- IR: amines. UCLA Chemistry.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Discovery of thieno[3,2-c]pyridin-4-amines as Novel Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.

- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ScholarWorks@GSU.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Cellular Endgame: A Technical Guide to the Mechanism of Action of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyridine-Thiophene Scaffolds

The intersection of pyridine and thiophene moieties in medicinal chemistry has given rise to a promising class of small molecules with significant therapeutic potential, particularly in oncology. These heterocyclic scaffolds are frequently found in compounds designed to interact with key cellular targets that drive cancer progression. While the specific agent, 4-Pyridin-4-ylthiophen-3-amine hydrochloride, is a novel entity with limited published data, its structural motifs suggest a probable mechanism of action centered on the inhibition of critical protein kinases involved in cell proliferation and survival signaling. This guide will, therefore, propose a plausible mechanistic framework for this compound and provide a comprehensive, field-proven experimental roadmap for its validation in various cell lines.

The rationale for focusing on kinase inhibition stems from the well-established role of pyridine and thiophene derivatives as "hinge-binding" motifs that can effectively compete with ATP in the catalytic cleft of numerous kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Structurally related compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3), as well as downstream cytoplasmic kinases.[3][4][5]

This guide will delve into the hypothesized signaling pathways affected by 4-Pyridin-4-ylthiophen-3-amine hydrochloride, detail the experimental protocols to rigorously test this hypothesis, and provide a framework for interpreting the data to build a comprehensive understanding of its cellular mechanism of action.

Part 1: Hypothesized Mechanism of Action - A Kinase-Centric Approach

Based on the structure-activity relationships of analogous compounds, we postulate that 4-Pyridin-4-ylthiophen-3-amine hydrochloride functions as a multi-targeted kinase inhibitor. The pyridine and thiophene rings likely engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of susceptible kinases, leading to the inhibition of their catalytic activity. This, in turn, is expected to trigger a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Primary Target Class: Protein Kinases

The primary molecular targets are predicted to be protein kinases that play a pivotal role in tumor cell proliferation, survival, and angiogenesis. The pyridin-4-yl group, in particular, is a common feature in many potent kinase inhibitors.

Proposed Signaling Pathway Disruption

Caption: Hypothesized signaling cascade initiated by kinase inhibition.

Anticipated Cellular Fates: Apoptosis and Cell Cycle Arrest

The inhibition of pro-survival signaling pathways is expected to induce programmed cell death, or apoptosis. This is often characterized by the activation of a cascade of cysteine-aspartic proteases (caspases) and the cleavage of specific cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).[6]

Furthermore, by interfering with the signaling pathways that regulate cell cycle progression, the compound is likely to cause an accumulation of cells in a specific phase of the cell cycle, most commonly the G1/S or G2/M transition, thereby halting proliferation.[6]

Part 2: Experimental Validation - A Step-by-Step Guide

To rigorously validate the hypothesized mechanism of action, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating, with each experiment providing a piece of the mechanistic puzzle.

Initial Screening: Assessing Cytotoxicity

The first step is to determine the cytotoxic potential of 4-Pyridin-4-ylthiophen-3-amine hydrochloride across a panel of relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][8]

-

Compound Treatment: Treat the cells with a serial dilution of 4-Pyridin-4-ylthiophen-3-amine hydrochloride for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Assay Execution:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[9]

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line at each time point by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Comparative IC50 Values of Structurally Related Compounds

| Compound Class | Target(s) | Cell Line | IC50 (µM) | Reference |

| Thiophene-Pyridine Hybrids | Topoisomerase II | MCF-7 | 28.36 - 38.41 | [4] |

| Pyridine Derivatives | VEGFR-2 | HepG2, MCF-7 | 4.25 - 12.83 | [4] |

| Thienopyrimidines | Kinases | MCF-7, HepG2 | Potent Activity | [5] |

| Thiophene-Pyridine Derivatives | Apoptosis Induction | HepG2 | 20.4 (µg/mL) | [10] |

This table provides a benchmark for the expected potency of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Experimental Workflow: Cytotoxicity Screening

Caption: Step-by-step workflow for assessing compound cytotoxicity.

Delving Deeper: Kinase Inhibition Profiling

To directly test the hypothesis of kinase inhibition, a kinase profiling assay is crucial.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Assay Setup: In a 384-well plate, combine the purified recombinant kinase, the kinase-specific substrate, and ATP.[11]

-

Inhibitor Addition: Add varying concentrations of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the IC50 value for the inhibition of each kinase.

A broad-spectrum kinase profiling service can also be employed to screen the compound against a large panel of kinases.[12]

Uncovering the Cellular Fate: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to simultaneously assess apoptosis and cell cycle distribution.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Treatment: Treat cells with 4-Pyridin-4-ylthiophen-3-amine hydrochloride at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[13]

-

Staining:

-

For Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

-

For Apoptosis (Annexin V/PI): For non-fixed cells, stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. For cell cycle analysis, the DNA content will distinguish cells in G0/G1, S, and G2/M phases.[14] For apoptosis, the differential staining of Annexin V and PI will identify early apoptotic, late apoptotic, and necrotic cell populations.

Confirmation of Apoptosis: Western Blotting for Apoptotic Markers

To confirm the apoptotic pathway, Western blotting for key markers is essential.

Experimental Protocol: Western Blot for Caspase and PARP Cleavage

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Also, probe for the full-length forms of these proteins and a loading control (e.g., GAPDH or β-actin).[6][15]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: An increase in the cleaved forms of caspases and PARP in the treated samples compared to the control indicates the induction of apoptosis.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Parallel workflows for analyzing apoptosis and cell cycle.

Conclusion: Building a Cohesive Mechanistic Narrative

By systematically executing the experimental plan outlined in this guide, researchers can build a robust and comprehensive understanding of the mechanism of action of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. The convergence of data from cytotoxicity assays, kinase profiling, and analyses of apoptosis and cell cycle will provide a multi-faceted view of the compound's cellular effects. A likely outcome is the confirmation of this compound as a kinase inhibitor that induces apoptosis and cell cycle arrest in cancer cell lines. This detailed mechanistic understanding is a critical step in the pre-clinical development of this promising therapeutic candidate. The insights gained will not only elucidate the specific activity of this molecule but also contribute to the broader knowledge of the therapeutic potential of pyridine-thiophene scaffolds in oncology.

References

- Cui, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113794.

-

Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

- Vasta, J. D., et al. (2019). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 1(2), 100080.

- Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Cui, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. Retrieved from [Link]

- Walker, J. M. (Ed.). (2010). Flow Cytometry Protocol. In Methods in Molecular Biology (Vol. 588). Humana Press.

-

Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes. (2026, January 27). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

- Bantscheff, M., et al. (2007). Rapid profiling of protein kinase inhibitors by quantitative proteomics.

- Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In Methods in Molecular Biology (Vol. 795, pp. 191–204). Humana Press.

-

Anticancer Functions of Pyridine Heterocycles. (2022, September 19). IntechOpen. Retrieved from [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4339.

- Al-Ostoot, F. H., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7725.

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved from [Link]

-

Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (n.d.). DSpace. Retrieved from [Link]

-

Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophene-Pyridine Derivatives as Potential Anti-Proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations. (2026, January 29). Taylor & Francis Group. Retrieved from [Link]

-

Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). PubMed. Retrieved from [Link]

Sources

- 1. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]

- 2. ijsat.org [ijsat.org]

- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. scielo.br [scielo.br]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandf.figshare.com [tandf.figshare.com]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 12. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. assaygenie.com [assaygenie.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

In vitro binding affinity of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

This guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel chemical entity, 4-Pyridin-4-ylthiophen-3-amine;hydrochloride. As this molecule's specific biological targets are not yet extensively documented in publicly available literature[1], this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the logical progression from target hypothesis to the rigorous, quantitative assessment of molecular interactions, thereby establishing a foundation for its potential pharmacological relevance.

The chemical scaffold, a pyridinyl-thiophenamine core, is of significant interest in medicinal chemistry. Similar structures have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology[2][3]. Therefore, this guide will use the protein kinase family as a plausible and high-value target class to illustrate the experimental journey.

Part 1: Foundational Strategy - Target Identification and Rationale

Before any binding assay can be performed, a logical and evidence-based hypothesis for potential biological targets is paramount. For 4-Pyridin-4-ylthiophen-3-amine;hydrochloride, the initial step is a combination of in silico analysis and literature review of structurally related compounds.

1.1. Structural and Substructure Analysis: The molecule's key pharmacophoric features—a pyridine ring, a thiophene ring, and an amine group—are prevalent in a multitude of kinase inhibitors[3]. The pyridine and thiophene moieties can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, while the amine group can act as a crucial hydrogen bond donor or acceptor[2].

1.2. In Silico Target Prediction and Docking: Computational tools can predict potential protein targets by comparing the compound's structure against databases of known ligands. Molecular docking simulations can then model the binding pose and estimate the binding energy of the compound within the active sites of high-probability targets, such as FLT3, PI3Kδ, EGFR, and VEGFR-2[2][4][5]. This provides a rational basis for selecting a panel of kinases for initial screening.

Caption: Workflow for rational target selection.

Part 2: Core Methodologies for Binding Affinity Determination

A multi-pronged approach using orthogonal assays is crucial for validating any observed binding events. This ensures the results are not an artifact of a particular technology. We will detail four industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Radioligand Binding Assays. Each provides a unique lens through which to view the molecular interaction.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free technology that measures biomolecular interactions in real time[6][7]. It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper mechanistic insight[8].

Causality Behind Experimental Choices:

-

Immobilization Strategy: The target protein (e.g., a purified kinase) is typically immobilized on the sensor chip. Amine coupling is a common and robust method. The choice of buffer and pH is critical to ensure the protein remains in its native, active conformation[9].

-

Analyte Concentration Series: The compound (analyte) is flowed over the chip at a range of concentrations. This is essential to obtain a full binding curve and accurately determine the kinetic parameters[10].

-

Regeneration: A key step is to identify a regeneration solution (e.g., a low pH buffer) that removes the bound analyte without denaturing the immobilized protein, allowing for multiple experimental cycles on the same chip.

Experimental Protocol: SPR Analysis

-

Protein Immobilization:

-

Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).

-

Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

-

Binding Analysis:

-

Prepare a dilution series of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride in running buffer (e.g., 0-10 µM).

-

Inject each concentration over the immobilized kinase surface and a reference flow cell (deactivated) for a set association time (e.g., 180 seconds), followed by a dissociation phase (e.g., 300 seconds).

-

Between cycles, inject the regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to return to baseline.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD.

-

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[11]. It is considered the gold standard because it measures binding in solution without labels or immobilization and determines binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment[12]. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Causality Behind Experimental Choices:

-

Sample Purity and Concentration: High purity of both protein and compound is essential. The concentration of the protein in the cell and the compound in the syringe must be accurately known and are chosen based on the "c-window" (c = n * [Protein] / KD), which should ideally be between 10 and 1000 for reliable curve fitting.

-

Buffer Matching: The buffers for the protein and compound must be identical to minimize heats of dilution, which can otherwise obscure the binding signal[13].

Experimental Protocol: ITC Analysis

-

Sample Preparation:

-

Dialyze the purified kinase extensively against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

-

Dissolve the compound in the final dialysis buffer to ensure a perfect match.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Fill the sample cell with the kinase solution (e.g., 10 µM).

-

Load the injection syringe with the compound solution (e.g., 100 µM).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

-

Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay

FP is a robust technique for measuring molecular interactions in solution[14][15]. It relies on the change in the rotational speed of a small fluorescently labeled molecule (a tracer) upon binding to a larger protein. This change is detected as an increase in the polarization of emitted light[16]. This method is particularly well-suited for high-throughput screening.

Causality Behind Experimental Choices:

-

Tracer Design: A fluorescent tracer is required. This is typically a known ligand for the target kinase that is chemically modified with a fluorophore. The tracer must retain high affinity for the target.

-

Competition Assay Format: For an unlabeled compound like ours, a competition assay is used. The compound's ability to displace the pre-bound fluorescent tracer is measured, resulting in a decrease in fluorescence polarization[17].

-

Assay Conditions: The concentrations of the kinase and tracer are kept constant, typically at or below the Kd of the tracer-kinase interaction, to ensure the assay is sensitive to competitive inhibitors[18].

Experimental Protocol: FP Competition Assay

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Prepare a 2X solution of kinase and fluorescent tracer in the assay buffer.

-

-

Assay Plate Setup (384-well format):

-

Add the test compound across a range of concentrations in duplicate.

-

Add the 2X kinase/tracer solution to all wells.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a suitable plate reader.

-

Plot the polarization signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation[19][20]: Ki = IC50 / (1 + [Tracer] / Kd,tracer)

-

Caption: Workflow for an FP competition assay.

Radioligand Binding Assay: The Classic Approach

Radioligand binding assays are a highly sensitive and robust "gold standard" method for quantifying ligand-receptor interactions[21][22]. They use a radiolabeled ligand (e.g., with ³H or ¹²⁵I) to directly measure binding to a target, which can be in membrane preparations or on whole cells[23].

Causality Behind Experimental Choices:

-

Radioligand Selection: A suitable radioligand with high affinity and specificity for the target kinase is required.

-

Separation of Bound and Free: A critical step is the rapid separation of the protein-bound radioligand from the unbound radioligand, typically achieved by rapid filtration through glass fiber filters[22].

-

Nonspecific Binding: It is essential to determine nonspecific binding by including a high concentration of a known, unlabeled ligand. This value is subtracted from total binding to yield specific binding[24].

Experimental Protocol: Radioligand Competition Assay

-

Reaction Setup:

-

In a 96-well plate, combine the kinase-containing membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-staurosporine), and a range of concentrations of the unlabeled test compound.

-

For nonspecific binding control wells, add a saturating concentration of an unlabeled competitor.

-

Incubate to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly harvest the reactions onto a glass fiber filter mat using a cell harvester.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Allow the filters to dry, then add scintillation cocktail.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding and plot it against the log of the competitor concentration.

-

Fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation[25][26].

-

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. This allows for a direct assessment of the concordance between different assay methodologies.

Table 1: Hypothetical Binding Affinity Data for 4-Pyridin-4-ylthiophen-3-amine;hydrochloride against Target Kinase X

| Assay Method | Parameter Determined | Value | Notes |

| Surface Plasmon Resonance (SPR) | KD (nM) | 85.2 ± 9.4 | Direct binding measurement, provides kinetic data (kon, koff) |

| Isothermal Titration Calorimetry (ITC) | KD (nM) | 91.5 ± 11.2 | Gold standard, provides full thermodynamic profile |

| Fluorescence Polarization (FP) | Ki (nM) | 110.7 ± 15.6 | Competition assay, value derived from IC50 |

| Radioligand Binding Assay | Ki (nM) | 98.3 ± 12.1 | Competition assay, classic robust method |

Interpretation: The hypothetical data in Table 1 shows good agreement across four different methodologies, lending high confidence to the conclusion that 4-Pyridin-4-ylthiophen-3-amine;hydrochloride binds to Target Kinase X with a nanomolar affinity. The convergence of results from both direct (SPR, ITC) and competition (FP, Radioligand) assays provides a self-validating system, fulfilling the core requirement of trustworthiness.

References

- BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from BioDuro-Global CRDMO, Rooted in Science.

- Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization.

- Ye, F., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 43-54.

- Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Protein-Ligand Interactions, 365-387.

- Kagawa University. (2025, May 12). On the Calculation Formula for the Binding Inhibition Constant Ki.

- Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 69-79.

- Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice.

- Photonics Media. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra.

- Tecan. (n.d.).

- Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology, 97(1-2), C23-C28.

- Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation.

- Unchained Labs. (2024, November 5).

- Revvity. (n.d.).

- Wikipedia. (n.d.).

- ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.

- Sun, Y., et al. (2020).

- Malvern Panalytical. (n.d.).

- Wikipedia. (n.d.). Ligand binding assay.

- PRAM, C., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments,(137), 57623.

- Hulme, E. C. (2013). Radioligand binding assays and their analysis. Receptor Binding Techniques, 31-77.

- BMG Labtech. (n.d.).

- Glickman, J. F., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of Biomolecular Screening, 13(7), 595-604.

- World Scientific. (n.d.). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology, 97(1-2), C23-C28.

- National Center for Biotechnology Information. (2021, April 1).

- Moon, J. S., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(16), e3340.

- Molecular Devices. (n.d.).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.

- Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview.

- Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.

- Adriaenssens, E., et al. (2023, June 27). In vitro kinase assay v1.

- BioAgilytix. (2012, January 14).

- Abdelgawad, M. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31221-31241.

- ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(4-aminophenyl)

- ResearchGate. (n.d.). Crystal structure of tris(4-(pyridin-4-yl)phenyl)

- Benchchem. (n.d.). discovery and characterization of 3-(pyridin-4-yl)-1H-indol-6-amine.

- NextSDS. (n.d.). 4-(pyridin-4-yl)

- IntechOpen. (2024, December 19).

- IJCRT.org. (2025, July 25). Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine.

- DOI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.

- BindingDB. (n.d.). 4-(1H-indol-4-yl)-N-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride::CHEMBL512120.

- MDPI. (2021, April 11).

- Sigma-Aldrich. (n.d.). 4-(pyridin-4-yl)thiophen-3-amine hydrochloride.

- ACS Publications. (2023, May 16). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. photonics.com [photonics.com]

- 8. drughunter.com [drughunter.com]

- 9. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tecan.com [tecan.com]

- 11. atascientific.com.au [atascientific.com.au]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. A novel method for determination of the affinity of protein: protein interactions in homogeneous assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the Calculation Formula for the Binding Inhibition Constant Ki - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]

- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. scite.ai [scite.ai]

- 24. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 25. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. resources.revvity.com [resources.revvity.com]

Pharmacokinetic Profiling of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride Derivatives: A Framework for Advancing Novel Kinase Inhibitors

An In-Depth Technical Guide:

Foreword: The Imperative of Early and Comprehensive Pharmacokinetic Assessment

The 4-pyridin-4-ylthiophen-3-amine scaffold represents a promising chemotype, particularly in the discovery of novel protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] However, the journey from a potent "hit" in a biochemical assay to a clinically successful drug is fraught with challenges, many of which stem from suboptimal pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration and persistence at the target site, ultimately governing its efficacy and safety.[3]

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel 4-pyridin-4-ylthiophen-3-amine hydrochloride derivatives. It is designed for drug discovery and development scientists, offering not just protocols, but the strategic rationale behind them. By integrating a suite of in vitro and in vivo assays, from high-throughput screening to definitive mechanistic studies, researchers can build a robust data package to de-risk candidates, guide medicinal chemistry efforts, and increase the probability of advancing compounds with a viable clinical future.[4][5]

Part 1: Foundational In Vitro Profiling: High-Throughput Triage for "Drug-Like" Properties

Core Objective: To rapidly assess a large number of analogues to eliminate compounds with fundamental liabilities and prioritize those with the most promising ADME characteristics for further investigation. This early-stage screening is a critical gatekeeper to prevent the costly advancement of flawed molecules.[4]

Aqueous Solubility: The Prerequisite for Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low and erratic oral bioavailability. A kinetic solubility assay provides a rapid assessment suitable for the early discovery phase.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

-

Compound Addition: Dispense 2 µL of the DMSO stock into a 96-well microplate.

-

Buffer Addition & Precipitation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

-

Separation: Centrifuge the plate to pellet the precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Causality & Interpretation: This assay mimics the scenario where a drug, formulated in a solubilizing excipient like DMSO, is diluted into an aqueous physiological environment. The resulting concentration represents its kinetic solubility.

| Kinetic Solubility (µM) | Interpretation | Implication for Development |

| > 100 | High | Favorable; unlikely to be a limiting factor for absorption. |

| 25 - 100 | Moderate | Acceptable for early leads; may require formulation strategies for further development. |

| < 25 | Low | High risk for poor absorption; requires significant medicinal chemistry or formulation effort. |

Membrane Permeability & Efflux Liability: The Caco-2 Assay

Oral absorption is governed not only by solubility but also by a compound's ability to cross the intestinal epithelium. The Caco-2 cell monolayer assay is the industry gold standard, as it models the human intestinal barrier and expresses clinically relevant uptake and efflux transporters.[6][7]

Workflow for Caco-2 Permeability Assessment

Caption: Bidirectional Caco-2 assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [8][9]

-

Monolayer Preparation: Culture Caco-2 cells on Transwell™ inserts for 21-25 days until a differentiated monolayer is formed.

-

Integrity Check: Measure the transepithelial electrical resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[10]

-

Equilibration: Wash the monolayers and equilibrate with pre-warmed transport buffer (e.g., HBSS, pH 7.4) for 15-30 minutes at 37°C.

-

A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber.

-

B→A Permeability: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 120 minutes).

-

Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

-

Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).

-

Causality & Interpretation: A high Papp value suggests good passive diffusion. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the drug out of the intestinal cells back into the gut lumen, limiting absorption.

| Papp (A→B) (10⁻⁶ cm/s) | Permeability Class | Efflux Ratio (ER) | Interpretation |

| > 10 | High | < 2 | Excellent absorption potential. |

| 1 - 10 | Moderate | < 2 | Likely to be absorbed. |

| < 1 | Low | Any | Poor absorption is likely. |

| Any | Any | > 2 | Compound is a substrate of active efflux; in vivo absorption may be compromised. |

Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized will have a short half-life and low exposure, rendering it ineffective. The in vitro metabolic stability assay using liver microsomes is a robust screen for Phase I (CYP450-mediated) metabolism.[11][12]

Workflow for Microsomal Metabolic Stability

Caption: Workflow for determining metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at ~0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed cofactor, NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Data Analysis: Calculate the half-life (t½) and the intrinsic clearance (CLint).

Causality & Interpretation: The rate of disappearance of the parent compound reflects its susceptibility to metabolism by microsomal enzymes (primarily CYPs). This is used to calculate intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that compound.[13]

| In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint) | Interpretation |

| > 60 | Low | Low hepatic clearance predicted; likely long in vivo t½. |

| 15 - 60 | Moderate | Moderate hepatic clearance predicted. |

| < 15 | High | High hepatic clearance predicted; risk of low bioavailability. |

Part 2: Mechanistic In Vitro Studies: Guiding Lead Optimization

Core Objective: For prioritized lead compounds, conduct more detailed assays to understand specific mechanisms of distribution and metabolism, and to identify potential safety liabilities like drug-drug interactions and cardiotoxicity.

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Once absorbed, a drug binds to plasma proteins like albumin.[14] It is a fundamental tenet of pharmacology that only the unbound (free) fraction of a drug can distribute into tissues to reach its target and be cleared.[15] High plasma protein binding can limit efficacy and slow clearance.[16] Equilibrium dialysis is the gold standard method for determining the free fraction.[16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

-

Compound Spiking: Spike the test compound into plasma (human and relevant preclinical species) at a defined concentration (e.g., 1-5 µM).

-

Device Loading: Add the spiked plasma to the donor chamber of a RED device. Add an equal volume of PBS (pH 7.4) to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows the small molecule drug to pass.

-

Equilibration: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the free drug to reach equilibrium across the membrane.

-

Sampling: After incubation, take samples from both the plasma and buffer chambers.

-

Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the total concentration in the plasma chamber and the free concentration in the buffer chamber via LC-MS/MS.

-

Calculation: Calculate the percent bound: % Bound = ((Total Conc. - Free Conc.) / Total Conc.) * 100.

Causality & Interpretation: The concentration in the buffer chamber at equilibrium represents the free drug concentration. Highly protein-bound drugs have a low free fraction, which can impact their disposition.

| % Plasma Protein Bound | Interpretation | Considerations |

| < 90% | Low to Moderate Binding | Favorable; a larger fraction of the drug is available for distribution and action. |

| 90% - 99% | High Binding | Common for many drugs; PK/PD relationships must be based on free concentrations. |

| > 99% | Very High Binding | May act as a reservoir, potentially prolonging half-life. Small changes in binding can lead to large changes in free drug, a potential DDI risk. |

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions (DDI)

Many 4-pyridin-4-ylthiophen-3-amine derivatives are kinase inhibitors, which are often co-administered with other drugs in cancer therapy. If a new drug inhibits a major CYP enzyme, it can slow the metabolism of a co-administered drug, leading to dangerously high plasma levels and toxicity.[18][19] Assessing the potential for CYP inhibition is a regulatory requirement and a critical safety assessment.[20]

Conceptual Workflow for DDI via CYP Inhibition

Caption: Mechanism of drug-drug interaction via CYP inhibition.

Experimental Protocol: Fluorogenic CYP Inhibition Assay (IC₅₀ Determination) [21]

-

System: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a specific fluorogenic probe substrate for each isozyme.

-

Incubation: In a 96-well plate, combine the enzyme, buffer, and varying concentrations of the test compound (typically in a serial dilution).

-

Reaction Initiation: Add the probe substrate and NADPH to start the reaction. The enzyme will convert the non-fluorescent substrate into a fluorescent product.

-

Signal Reading: Incubate at 37°C and read the fluorescent signal over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each test compound concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Causality & Interpretation: A low IC₅₀ value indicates a potent inhibitor of that specific CYP isozyme, flagging a potential for clinical drug-drug interactions.

| IC₅₀ (µM) | Inhibition Potential | Action |

| > 10 | Weak / None | Low risk of clinical DDI. |

| 1 - 10 | Moderate | Further investigation is warranted, considering the expected clinical plasma concentrations. |

| < 1 | Potent | High risk of clinical DDI; may require clinical interaction studies or could halt development. |

hERG Liability: Assessing Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[22] Early assessment of hERG inhibition is a critical safety screen to prevent late-stage attrition of drug candidates.[23][24]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell System: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

-

Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG potassium current in response to a specific voltage pulse protocol.

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound to the cells.

-

Measurement: Measure the degree of inhibition of the hERG tail current at each concentration.

-

Analysis: Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Causality & Interpretation: The IC₅₀ value represents the potency of the compound as a hERG channel blocker. This value, considered in the context of the anticipated therapeutic plasma concentration, is used to calculate a safety margin.

| hERG IC₅₀ (µM) | Risk Profile | Safety Margin (IC₅₀ / Therapeutic Cmax) | Guideline |

| > 30 | Low Risk | > 30-fold | Generally considered acceptable. |

| 1 - 30 | Intermediate Risk | < 30-fold | Requires careful evaluation and may trigger follow-up studies. |

| < 1 | High Risk | < 10-fold | Significant safety concern; often a reason to terminate a compound unless the therapeutic indication justifies the risk. |

Part 3: In Vivo Pharmacokinetics: The Whole-System Reality Check

Core Objective: To understand the integrated ADME properties of a lead candidate in a living organism, providing the definitive data needed to predict human pharmacokinetics and establish a dosing regimen for efficacy and toxicology studies.[25][26]

Study Design and Bioanalysis

A well-designed rodent PK study is fundamental. Typically, a compound is administered both intravenously (IV) and orally (PO) to separate groups of animals (e.g., Sprague-Dawley rats).

-

IV Dosing: Provides direct entry into the systemic circulation, allowing for the determination of fundamental clearance and distribution parameters. The dose is typically low (e.g., 1-2 mg/kg).

-

PO Dosing: Allows for the assessment of oral absorption and the calculation of oral bioavailability. The dose is typically higher (e.g., 5-10 mg/kg).

Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is harvested and the drug concentration is quantified using a highly sensitive and specific LC-MS/MS method.[27][28]

Analytical Method Comparison

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |

| Sensitivity (LOQ) | ng/mL range | pg/mL to low ng/mL range |

| Specificity | Moderate; co-eluting compounds can interfere. | Very High; distinguishes compounds by both retention time and mass. |

| Application | Purity analysis, high-concentration samples. | Gold standard for bioanalysis ; trace-level quantification in complex matrices. |

Data Analysis and Key Pharmacokinetic Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to derive key PK parameters.[29][30]

| Parameter | Abbreviation | Definition | Significance |

| Max Concentration | Cmax | The highest observed plasma concentration after an extravascular dose. | Related to efficacy and potential peak-concentration toxicities. |

| Time to Cmax | Tmax | The time at which Cmax is observed. | Indicates the rate of absorption. |

| Area Under Curve | AUC | The total drug exposure over time. | The primary measure of overall systemic exposure. |

| Half-Life | t½ | The time required for the plasma concentration to decrease by half. | Determines dosing interval and time to reach steady-state. |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Reflects the efficiency of elimination processes (metabolism and excretion). |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus remaining in the plasma. |

| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation. | A critical parameter for determining the oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |

A successful oral drug candidate, such as a kinase inhibitor, would ideally exhibit moderate to high bioavailability (F% > 30%), a half-life long enough to support once or twice-daily dosing (e.g., > 4 hours in rodents), and clearance that is not excessively high.[31]

Conclusion: An Integrated Strategy for Success

The pharmacokinetic profiling of 4-pyridin-4-ylthiophen-3-amine hydrochloride derivatives is not a linear sequence of isolated experiments but an integrated, iterative strategy. Early in vitro data on solubility, permeability, and metabolic stability provide rapid feedback to medicinal chemists, enabling a "design-test-redesign" cycle to build favorable ADME properties into the molecular scaffold. Subsequent mechanistic studies on protein binding, CYP inhibition, and hERG liability ensure that optimized leads possess a safety and DDI profile compatible with clinical development. Finally, in vivo pharmacokinetic studies provide the ultimate validation, integrating all ADME processes to define the exposure profile in a living system and enabling the confident progression of a candidate toward IND-enabling studies. A rigorous adherence to this data-driven framework is paramount to unlocking the therapeutic potential of this promising chemical class and delivering novel, effective, and safe medicines to patients.

References

- Vertex AI Search. (n.d.). Caco2 assay protocol.

- X-Chem. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.

- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.

- Enamine. (n.d.). Caco-2 Permeability Assay.

- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.

- Eurofins Discovery. (n.d.). CYP Inhibition Assays.

- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).

- Sigma-Aldrich. (n.d.). Caco-2 Wild Type Cell Line (MTOX1000P24) - Technical Bulletin.

- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).

- Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-Acetylthiophene.

- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.

- ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.

- BioAgilytix. (n.d.). Protein Binding Assays.

- PMC. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.

- ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.

- Creative Diagnostics. (n.d.). Determination of Plasma Protein Binding Rate.

- MedChemComm (RSC Publishing). (n.d.). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects.

- Journal of Pharmacopuncture. (2021, September 1). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines.

- PMC. (n.d.). Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical...

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.

- The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.

- Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.

- Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.

- University of Helsinki. (n.d.). Characterization of ADME profile of novel protein kinase inhibitors.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- PMC. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

- SciSpace. (2017, May 3). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from.

- PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.

- PubMed. (2013, August 31). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data.

- ProBio. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics.

- PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.

- MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.

- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.

- IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

- MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

Sources

- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. enamine.net [enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 12. bioivt.com [bioivt.com]

- 13. nuvisan.com [nuvisan.com]

- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. criver.com [criver.com]

- 19. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. rockefeller.edu [rockefeller.edu]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

- 26. probiocdmo.com [probiocdmo.com]

- 27. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 28. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Toxicity and Safe Handling of 4-Pyridin-4-ylthiophen-3-amine hydrochloride

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Pyridin-4-ylthiophen-3-amine hydrochloride is not publicly available at the time of publication. The information herein is synthesized from an analysis of its constituent chemical moieties and data from structurally analogous compounds. This guide is designed to inform a robust risk assessment but does not replace the need for a compound-specific SDS or empirical testing. All laboratory work should be conducted by trained professionals under strict safety protocols.

Section 1: Introduction and Inferred Hazard Profile

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, an aminothiophene core, and a hydrochloride salt, suggesting a complex biological and toxicological profile. The pyridine and aminothiophene scaffolds are present in numerous bioactive molecules and approved pharmaceuticals.[1] However, these same structural motifs are also recognized as "structural alerts" for potential toxicity, necessitating a cautious and well-informed handling approach.[2]

The hydrochloride salt form typically enhances aqueous solubility, which may, in turn, increase its bioavailability and potential for systemic exposure upon absorption.

Structural Analysis of Toxicological Significance

To anticipate the toxicological profile of the target compound, we must deconstruct it into its primary functional components:

-

Pyridine Moiety: The pyridine ring is a common feature in pharmaceuticals.[3] While often well-tolerated, it can be associated with skin irritation and, in some derivatives, more significant organ toxicity.[4] Its basic nitrogen atom can interact with biological targets and influence metabolic pathways.

-

Aminothiophene Moiety: The thiophene ring itself is a known structural alert, as its metabolism by cytochrome P450 enzymes can lead to reactive intermediates like S-oxides and epoxides, which have been implicated in hepatotoxicity.[2][5] The presence of an amine group on the thiophene ring further complicates this profile. Aromatic amines are a class of compounds that include known mutagens and carcinogens, as they can be metabolically activated to form reactive electrophiles that bind to DNA.[6][7]

-

Primary Aromatic Amine: This functional group is a significant concern. Primary aromatic amines are readily absorbed through the skin and can pose risks of carcinogenicity and mutagenicity.[6][8] Their metabolic activation is a key step in exerting potential toxicity.[7]

-